1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is a synthetic organic compound characterized by the presence of an adamantyl group, a hydroxy group, and a methylsulfanylbutyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of 1-adamantylamine with 2-hydroxy-4-methylsulfanylbutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The adamantyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or nucleophiles can be used in the presence of catalysts or under specific conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deoxygenated or desulfurized products.
Substitution: Formation of substituted adamantyl derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and specificity. The hydroxy and methylsulfanyl groups may participate in hydrogen bonding or other interactions, modulating the compound’s activity. The urea moiety can form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-3-(2-hydroxyethyl)urea: Lacks the methylsulfanyl group, resulting in different chemical properties.
1-(1-Adamantyl)-3-(2-methylsulfanylbutyl)urea: Lacks the hydroxy group, affecting its reactivity and interactions.
1-(1-Adamantyl)-3-(2-hydroxy-4-methylbutyl)urea: Lacks the sulfanyl group, altering its oxidation potential.
Uniqueness
1-(Adamantan-1-yl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-21-3-2-14(19)10-17-15(20)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14,19H,2-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLTHHBONKRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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